Barium potassium ferrocyanide

Description

Related compounds such as barium ferrocyanide (Ba₂[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) are well-documented. These ferrocyanides are characterized by their stability due to strong Fe–CN bonds, which prevent cyanide release under normal conditions . Barium ferrocyanide is a cream-colored powder with low water solubility (0.17 g/100 mL at 288 K) and is used in niche industrial applications, though safety precautions are necessary due to its irritant properties .

Properties

IUPAC Name |

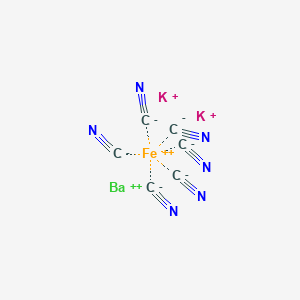

dipotassium;barium(2+);iron(2+);hexacyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Ba.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCMDPJLXVRVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BaFeK2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium potassium ferrocyanide can be synthesized through a hydrothermal method, which involves reacting barium chloride, potassium ferrocyanide, and water under high temperature and pressure conditions. This method allows for the formation of high-quality crystals with controlled size and morphology .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of barium chloride with potassium ferrocyanide in an aqueous solution. The reaction is carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting product is then filtered, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Hydrochloric Acid (HCl)

In concentrated HCl (>2M), decomposition releases HCN gas:

Ba₂K₂[Fe(CN)₆] + 12HCl → 2BaCl₂ + 2KCl + FeCl₂ + 6HCN↑ + 6Cl⁻

The reaction is exothermic, with HCN evolution confirmed via gas chromatography .

Sulfuric Acid (H₂SO₄)

Concentrated H₂SO₄ oxidizes the ferrocyanide ion:

Ba₂K₂[Fe(CN)₆] + 6H₂SO₄ → 2BaSO₄↓ + K₂SO₄ + FeSO₄ + 6CO↑ + 3(NH₄)₂SO₄

Barium sulfate precipitates, while carbon monoxide and ammonium sulfate form in solution .

Thermal Decomposition

Heating to 400°C induces breakdown:

Ba₂K₂[Fe(CN)₆] → 2Ba(CN)₂ + 2KCN + FeC₂ + N₂↑

This produces barium cyanide, potassium cyanide, iron carbide, and nitrogen gas. Mass spectrometry confirms N₂ release at 350–400°C .

With Potassium Permanganate (KMnO₄)

In acidic conditions, MnO₄⁻ oxidizes [Fe(CN)₆]⁴⁻:

5Ba₂K₂[Fe(CN)₆] + 16H₂SO₄ + 2KMnO₄ → 10BaSO₄↓ + 2MnSO₄ + 5FeSO₄ + 6K₂SO₄ + 30CO↑ + 24H₂O

The reaction is marked by color change from yellow to pale pink (Mn²⁺) .

Photochemical Oxidation

Under UV light (254 nm), [Fe(CN)₆]⁴⁻ acts as a photosensitizer, generating hydroxyl radicals (·OH) confirmed via electron paramagnetic resonance (EPR) .

Ferric Ions (Fe³⁺)

Forms Prussian blue analogs:

Ba₂K₂[Fe(CN)₆] + FeCl₃ → BaKFe[Fe(CN)₆]↓ + BaCl₂ + 2KCl

The precipitate exhibits deep blue coloration (λₘₐₓ = 690 nm) .

Transition Metals (Cu²⁺, Cd²⁺)

Precipitates insoluble ferrocyanides:

Ba₂K₂[Fe(CN)₆] + CuSO₄ → Ba₂Cu[Fe(CN)₆]↓ + K₂SO₄

Copper ferrocyanide forms a reddish-brown precipitate (Ksp = 1.3×10⁻¹⁶) .

Stability in Solvents

| Solvent | Stability (25°C) | Observations |

|---|---|---|

| Water | High | Solubility: 0.8 g/100 mL |

| Ethanol | Low | Partial decomposition |

| Acetone | Insoluble | No reaction |

| Sea water | Moderate | Gradual CN⁻ leaching over 72h |

Scientific Research Applications

Barium potassium ferrocyanide has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a reagent in analytical chemistry.

Biology: Employed in studies involving metal ion transport and storage.

Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of pigments, as a corrosion inhibitor, and in the treatment of wastewater

Mechanism of Action

The mechanism of action of barium potassium ferrocyanide involves its ability to form stable complexes with metal ions. The [Fe(CN)6]4− ion acts as a ligand, coordinating with metal ions to form stable complexes. This property is exploited in various applications, such as metal ion sequestration and catalysis .

Comparison with Similar Compounds

Chemical Properties

Key Research Findings

- Stability and Cyanide Release : Ferrocyanides are stable under ambient conditions. Cyanide liberation occurs only under extreme heat (>400°C) or strong acids, mitigating toxicity risks .

- DNA Damage : Potassium ferrocyanide induces DNA strand breaks in vitro (tail DNA: 3.55% at 5 mM, 4.22% at 10 mM) but is considered safe at regulated food-grade concentrations .

Q & A

Q. What are the standard methods for synthesizing and characterizing barium potassium ferrocyanide (K₂Ba[Fe(CN)₆])?

Answer:

- Synthesis : Co-precipitation is a common method, where stoichiometric amounts of potassium ferrocyanide (K₄[Fe(CN)₆]) and barium salts (e.g., BaCl₂) are mixed in aqueous solution under controlled pH (~6–7). Crystallization occurs via slow evaporation .

- Characterization :

- Purity : Use gravimetric analysis for insoluble impurities and ion chromatography for soluble contaminants (e.g., Cl⁻ residues). Purity thresholds ≥99% are typical for research-grade samples .

- Structural Confirmation : X-ray diffraction (XRD) identifies the cubic crystal system (space group Fm3m), while FT-IR confirms Fe-C≡N bonding at ~2,040 cm⁻¹ .

Q. How can researchers ensure reproducibility in electrochemical studies involving this compound?

Answer:

- Electrode Preparation : Standardize electrode coating by dispersing the compound in a binder (e.g., Nafion) at a fixed mass ratio (e.g., 1:3) and applying uniform layers via spin-coating .

- Ionic Strength Control : Maintain consistent ionic strength using inert electrolytes (e.g., KCl) to minimize activity coefficient variations, as redox potentials are sensitive to ionic environments .

- Data Validation : Cross-reference cyclic voltammetry (CV) results with spectroscopic techniques (e.g., UV-Vis) to confirm redox states of the Fe center .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., XAS vs. RIXS) for ferrocyanide complexes be resolved?

Answer:

- Contextualize Experimental Conditions : X-ray absorption spectroscopy (XAS) probes unoccupied orbitals, while resonant inelastic X-ray scattering (RIXS) maps occupied orbitals. Discrepancies may arise from ligand-to-metal charge transfer (LMCT) dynamics, which require time-resolved studies to resolve .

- Computational Validation : Use restricted active space self-consistent field (RASSCF) calculations to model electronic transitions and validate spectral assignments against experimental data .

Q. What methodologies address ion-association effects in diffusion studies of this compound?

Answer:

- Conductivity Measurements : Plot molar conductance vs. dilution to detect ion-pair formation. A lack of "elbows" in the curve (as seen in aqueous K₄[Fe(CN)₆]) suggests minimal ion association .

- Shear Flow Experiments : Employ mass-transfer studies in uniform shear flow (e.g., using a rotating disk electrode) to isolate diffusion coefficients from convective effects .

Q. How can environmental persistence of ferrocyanide derivatives be evaluated in soil systems?

Answer:

- Soil Simulant Studies : Prepare simulants with defined organic matter and clay content. Monitor cyanide release via ion-selective electrodes under varying pH (4–9) and redox conditions .

- Microbial Degradation Assays : Incubate with Pseudomonas spp. and quantify CN⁻ liberation via colorimetric methods (e.g., picric acid assay) .

Methodological Guidance Tables

Key Research Challenges

- Data Reproducibility : Batch-to-batch variability in synthesis (e.g., hydration states) necessitates rigorous pre-experiment characterization .

- Toxicity Mitigation : While K₂Ba[Fe(CN)₆] is low-risk (group ADI: 0.03 mg/kg/day), protocols for cyanide leakage monitoring are critical in long-term studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.